An In-Depth Technical Guide to Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride: Properties, Structure, and Synthetic Insights
An In-Depth Technical Guide to Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride: Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a synthetic small molecule belonging to the class of fluorinated phenylcyclopropylamines. This class of compounds has garnered significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring, which can lead to enhanced metabolic stability, increased potency, and improved central nervous system (CNS) penetration of drug candidates. The introduction of a fluorine atom on the phenyl ring further modulates the compound's lipophilicity and metabolic profile. This guide provides a comprehensive overview of the chemical properties, structural features, and a plausible synthetic route for Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, drawing upon data from closely related analogues to offer valuable insights for researchers in drug discovery and development. The primary focus of this class of molecules is as selective agonists for the serotonin 2C (5-HT2C) receptor, a promising target for the treatment of various CNS disorders.[1]
Chemical Properties and Structure
Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a white crystalline solid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 844470-93-5 | [3] |
| Molecular Formula | C₁₀H₁₃ClFN | [3] |
| Molecular Weight | 201.67 g/mol | [3] |
| Appearance | White Crystalline Solid | [2] |
| Purity | ≥98% (typical for commercial samples) | [3] |
| Storage | Store at room temperature, keep dry and cool. | [3] |
Structure:
The chemical structure of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride consists of a cyclopropyl group and a 2-fluorophenyl group attached to a central methanamine core, which is protonated to form the hydrochloride salt. The presence of a chiral center at the carbon atom connecting the cyclopropyl and phenyl rings means that the compound can exist as a racemic mixture of (S) and (R) enantiomers.
Caption: 2D representation of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride structure.
Synthesis Protocol
Rationale: The proposed synthesis involves the formation of a cyclopropane ring, followed by functional group manipulations to introduce the amine and subsequent formation of the hydrochloride salt. A common strategy for creating similar structures involves the use of a protected amine precursor, such as a Boc-protected amine, which is deprotected in the final step.
Experimental Protocol:
Step 1: Synthesis of a Boc-protected precursor (tert-butyl (cyclopropyl(2-fluorophenyl)methyl)carbamate)
This step would likely involve the reaction of a suitable starting material, such as 2-fluoro-α-cyclopropylbenzenemethanol, with a nitrogen source under conditions that favor the formation of the carbamate.
Step 2: Deprotection to form the hydrochloride salt
The Boc-protected precursor is then deprotected under acidic conditions to yield the final hydrochloride salt.[4]
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Dissolve the Boc-protected precursor (1 equivalent) in a suitable solvent such as diethyl ether or methanol.
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Add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a concentrated aqueous solution) in excess.
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Stir the reaction mixture at room temperature for several hours (e.g., 4-24 hours) until the deprotection is complete, which can be monitored by Thin Layer Chromatography (TLC).
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If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
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Wash the resulting solid with a non-polar solvent like diethyl ether to remove any remaining impurities.
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Dry the final product, Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, under vacuum.
Caption: Plausible synthetic workflow for Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Analytical Characterization (Predicted)
While specific spectral data for Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[1]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, a multiplet for the methine proton, and complex multiplets for the cyclopropyl protons. The NH₃⁺ protons would likely appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbons of the 2-fluorophenyl ring (with C-F coupling), the methine carbon, and the carbons of the cyclopropyl ring.
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IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and a C-F stretching band.
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MS (Mass Spectrometry): The mass spectrum of the free base would show a molecular ion peak corresponding to the molecular weight of Cyclopropyl(2-fluorophenyl)methanamine.
Pharmacological Profile and Mechanism of Action
Cyclopropyl(2-fluorophenyl)methanamine hydrochloride belongs to a class of compounds that are being investigated as selective agonists for the serotonin 2C (5-HT2C) receptor.[1][4]
Mechanism of Action:
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation is linked to the regulation of mood, appetite, and cognition. Agonism at the 5-HT2C receptor is a validated mechanism for the therapeutic effects of certain antipsychotic and anti-obesity drugs.
The proposed mechanism of action for Cyclopropyl(2-fluorophenyl)methanamine hydrochloride involves its binding to and activation of the 5-HT2C receptor. This activation is believed to modulate downstream signaling pathways, leading to its potential therapeutic effects in CNS disorders. A key challenge and focus of research in this area is achieving high selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors to avoid undesirable side effects such as hallucinations (5-HT2A agonism) and cardiac valvulopathy (5-HT2B agonism).[1]
Caption: Putative signaling pathway of 5-HT2C receptor agonists.
Conclusion
Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a molecule of significant interest for researchers in the field of CNS drug discovery. Its structural features suggest the potential for favorable pharmacokinetic and pharmacodynamic properties. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the established knowledge of closely related fluorinated phenylcyclopropylamines. The plausible synthetic route and the outlined pharmacological context offer a solid foundation for further research and development of this and similar molecules as selective 5-HT2C receptor agonists. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.
References
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Peng, Y., McCorvy, J. D., Harpsoe, K., Lansu, K., Yuan, S., Popov, P., ... & Roth, B. L. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]
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Zhang, G., Cunningham, K. A., & Zhou, J. (2015). Optimization of 2-phenylcyclopropylmethylamines as selective serotonin 2C receptor agonists and their evaluation as potential antipsychotic agents. Journal of Medicinal Chemistry, 58(2), 979-994. [Link]
Sources
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
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